molecular formula C13H19N3O4S B15272465 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine

1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine

Cat. No.: B15272465
M. Wt: 313.37 g/mol
InChI Key: KLLSAOGXTAFANH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine typically involves the reaction of piperidine derivatives with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The piperidine ring can interact with various molecular targets, influencing biological pathways and exerting its effects. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

1-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine

InChI

InChI=1S/C13H19N3O4S/c1-10(14)11-5-4-8-15(9-11)21(19,20)13-7-3-2-6-12(13)16(17)18/h2-3,6-7,10-11H,4-5,8-9,14H2,1H3

InChI Key

KLLSAOGXTAFANH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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